4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. This compound features a hydrazinyl group and a methylthio substituent, contributing to its potential pharmacological applications. Pyrazolo[3,4-d]pyrimidines are often studied for their roles as enzyme inhibitors and in the treatment of various diseases, including cancer and inflammatory conditions .
4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is classified as a heterocyclic organic compound. Its structure includes a pyrazole ring fused to a pyrimidine ring, making it a bicyclic compound. The presence of functional groups such as hydrazinyl and methylthio enhances its reactivity and biological activity.
The synthesis of 4-hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves several steps:
The reaction conditions typically include specific solvents (such as dioxane) and catalysts (like piperidine) that facilitate the formation of the desired compound. Control over reaction temperature and time is crucial for optimizing yield and purity.
The molecular structure of 4-hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine consists of:
This arrangement contributes to its unique chemical properties and biological activities.
The molecular formula is C8H10N4S, with a molecular weight of approximately 198.26 g/mol. The structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the presence and arrangement of functional groups.
The compound can participate in various chemical reactions due to its functional groups:
Reaction conditions such as temperature, solvent choice, and concentrations play significant roles in determining the outcomes of these reactions. Monitoring these parameters is essential for successful synthetic applications.
The mechanism of action for 4-hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is primarily linked to its interaction with biological targets:
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant biological activity against various targets, suggesting that this compound could have similar effects.
Relevant data from studies indicate that modifications to the structure can significantly affect both physical properties and biological activity.
4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has potential applications in:
Pyrazolo[3,4-d]pyrimidine represents a privileged scaffold in medicinal chemistry due to its role as a purine bioisostere. This bicyclic heterocycle mimics the hydrogen-bonding patterns and electronic distribution of endogenous purines (adenine/guanine), enabling competitive binding at enzymatic active sites evolved to recognize purine nucleotides. The structural mimicry arises from:
Property | Value/Description | |
---|---|---|
CAS No. | 74525-94-3 | |
Molecular Formula | C₆H₈N₆S | |
Molecular Weight | 196.23 g/mol | |
SMILES | CSC1=NC(NN)=C2C(NN=C2)=N1 | |
Storage Conditions | Sealed, dry, 2–8°C | |
Purity Specification | Not explicitly stated (Research Use) | [1] [7] |
This bioisosteric fidelity underpins the scaffold’s utility in targeting purine-dependent processes, including nucleotide biosynthesis, kinase signaling, and viral replication machinery [4] [10].
The therapeutic exploration of pyrazolo[3,4-d]pyrimidines has evolved from broad-spectrum agents to precision-targeted therapies:
Therapeutic Area | Derivative Example | Target/Activity | Significance |
---|---|---|---|
Antiviral | Neplanocin analogue 4g | HBV DNA replication (EC₅₀: 0.96 μM) | Novel HBsAg suppression mechanism [2] |
Oncology (Kinases) | EGFR/HER2 inhibitor 10f | Dual kinase inhibition (IC₅₀: 0.09/0.08 μM) | Overcame lapatinib resistance [6] |
Oncology (CDK2) | Pyrazolopyrimidine VI | CDK2 inhibition (IC₅₀: 0.057 μM) | Induced apoptosis in A498 cells [10] |
Inflammation | 6-Dimethylamino derivatives | PGE₂ inhibition in macrophages | Early anti-inflammatory lead [8] |
This trajectory highlights the scaffold’s adaptability in addressing diverse disease mechanisms through strategic functionalization [4] [5].
Functionalization at C4 and C6 is critical for optimizing target engagement and pharmacokinetics:
Metabolic Stability: Compared to 6-oxo or 6-chloro groups, methylthio offers balanced lipophilicity (log P ~1.99) and resistance to hydrolytic cleavage, improving bioavailability [1] [3].
Rational Design Evidence: In anti-HBV analogues, replacing the 4-amino group with 4-methyl (weak H-bond donor) retained potency only when paired with 6-(methylthio) or 3-iodo substituents. This underscores the synergistic effect of C4 and C6 modifications: 4-hydrazinyl’s flexibility combined with 6-(methylthio)’s electronic and synthetic roles enables precise optimization of target affinity and selectivity [2] [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3